molecular formula C19H20FN3O4S B7456842 N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide

N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide

Cat. No. B7456842
M. Wt: 405.4 g/mol
InChI Key: TVAJJWPPUUNFBV-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide, also known as FM19G11, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer therapy.

Mechanism of Action

N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide targets the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation. Specifically, N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide inhibits the activity of tankyrase, an enzyme that regulates the stability of β-catenin. By inhibiting tankyrase, N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide stabilizes β-catenin and activates the Wnt/β-catenin signaling pathway, leading to the inhibition of CSC self-renewal.
Biochemical and Physiological Effects
N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its selective inhibition of CSC self-renewal, N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels), both of which are important processes in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide has several advantages for use in lab experiments, including its high potency and selectivity for CSCs. However, its low solubility in water and poor pharmacokinetic properties make it difficult to administer in vivo. Additionally, the lack of a standardized protocol for N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide administration and dosing makes it challenging to compare results across studies.

Future Directions

Future research on N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide should focus on optimizing its pharmacokinetic properties and developing more efficient methods for drug delivery. Additionally, further studies are needed to determine the long-term effects of N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide on normal cells and tissues, as well as its potential for use in combination with other cancer therapies. Finally, the development of more specific and potent inhibitors of tankyrase may lead to the discovery of new targets for cancer therapy.

Synthesis Methods

N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide can be synthesized through a multi-step process involving the reaction of 2-fluorobenzaldehyde with morpholine, followed by the addition of N-(3-aminopropyl)sulfonamide and 3,4-dimethoxybenzoyl chloride. The final product is obtained through purification using column chromatography and recrystallization.

Scientific Research Applications

N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide has been studied for its potential use in cancer therapy, specifically in targeting cancer stem cells (CSCs). CSCs are a small population of cells within a tumor that have the ability to self-renew and differentiate into various cell types, making them resistant to traditional cancer treatments. N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide has been shown to selectively inhibit the self-renewal of CSCs, leading to a reduction in tumor growth and metastasis.

properties

IUPAC Name

N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S/c1-14(17-7-2-3-8-18(17)20)21-22-19(24)15-5-4-6-16(13-15)28(25,26)23-9-11-27-12-10-23/h2-8,13H,9-12H2,1H3,(H,22,24)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAJJWPPUUNFBV-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.